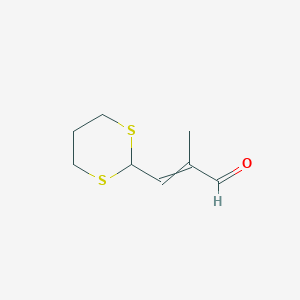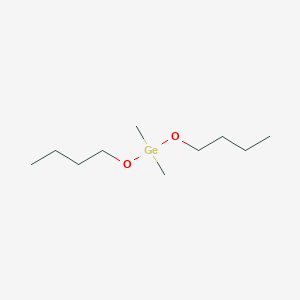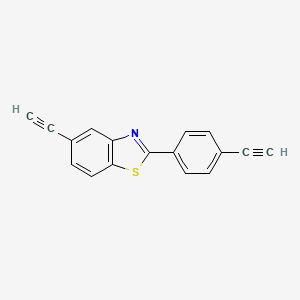
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of ethynyl groups attached to both the benzothiazole and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and copper . The general reaction conditions include:
Catalysts: Palladium(II) acetate and copper(I) iodide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or diisopropylamine
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzothiazoles.
Substitution: Formation of halogenated benzothiazoles.
Aplicaciones Científicas De Investigación
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole involves its interaction with molecular targets such as DNA and proteins. The ethynyl groups facilitate the formation of covalent bonds with nucleophilic sites on these biomolecules, leading to potential inhibition of enzymatic activity or disruption of cellular processes. The benzothiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Ethynylphenyl)-1,3-benzothiazole
- 5-Ethynyl-2-phenyl-1,3-benzothiazole
- 2-(4-Ethynylphenyl)-1,3-benzoxazole
Uniqueness
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is unique due to the presence of two ethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This dual ethynyl functionality distinguishes it from similar compounds, making it a versatile building block in synthetic chemistry and a promising candidate for various applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
84033-03-4 |
|---|---|
Fórmula molecular |
C17H9NS |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
5-ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H9NS/c1-3-12-5-8-14(9-6-12)17-18-15-11-13(4-2)7-10-16(15)19-17/h1-2,5-11H |
Clave InChI |
SWMLCZDFIWORTI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


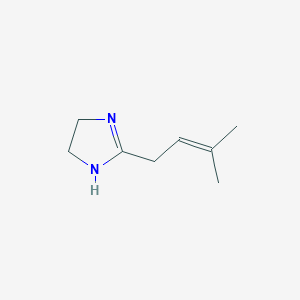
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
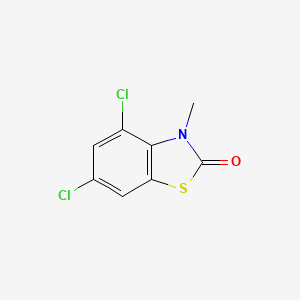
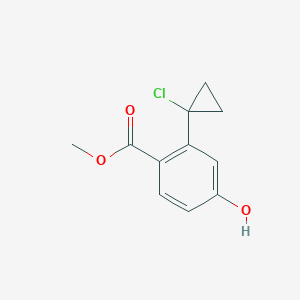
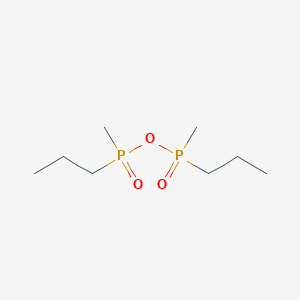
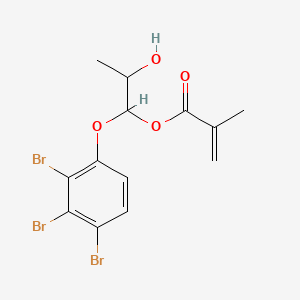
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
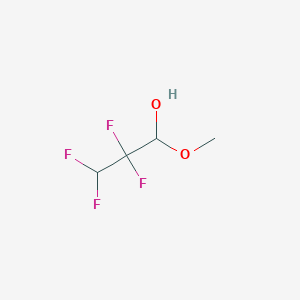
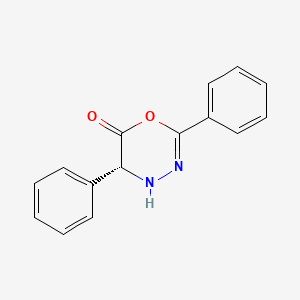
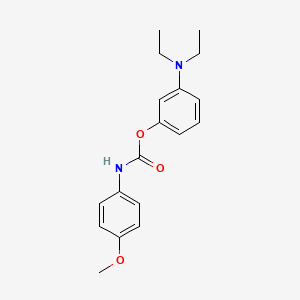
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
